molecular formula C23H19ClN2O3 B11315486 4-(3-Chlorophenyl)-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

4-(3-Chlorophenyl)-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11315486
M. Wt: 406.9 g/mol
InChI Key: IATBFUYNSORBPE-UHFFFAOYSA-N
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Description

4-(3-CHLOROPHENYL)-7-(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound that belongs to the class of oxazoloquinolines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxyphenyl group, and a methyl group attached to an oxazoloquinoline core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-CHLOROPHENYL)-7-(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as chlorophenyl and hydroxyphenyl derivatives, under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using optimized reaction conditions and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-CHLOROPHENYL)-7-(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while nucleophilic substitution of the chlorophenyl group may result in the formation of various substituted derivatives.

Scientific Research Applications

4-(3-CHLOROPHENYL)-7-(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-CHLOROPHENYL)-7-(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups such as the hydroxyphenyl and chlorophenyl groups can influence the compound’s binding affinity and specificity. Additionally, the compound may participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Oxazolo[4,5-b]pyridine derivatives: These compounds share a similar oxazole core structure and exhibit comparable chemical properties.

    Benzoxazole derivatives: These compounds have a benzoxazole ring system and are known for their biological activities.

    Quinoline derivatives: These compounds contain a quinoline core and are widely studied for their pharmacological properties.

Uniqueness

4-(3-CHLOROPHENYL)-7-(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is unique due to the combination of its functional groups and the oxazoloquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-7-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C23H19ClN2O3/c1-12-20-21(14-3-2-4-16(24)9-14)22-18(25-23(20)29-26-12)10-15(11-19(22)28)13-5-7-17(27)8-6-13/h2-9,15,21,25,27H,10-11H2,1H3

InChI Key

IATBFUYNSORBPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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